molecular formula C15H28N2O5 B7092794 Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate

Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate

Cat. No.: B7092794
M. Wt: 316.39 g/mol
InChI Key: OQTKLJIKWKEEDI-UHFFFAOYSA-N
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Description

Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, an azetidine ring, and a bis(2-methoxyethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol precursor under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring is often introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.

    Attachment of the Bis(2-methoxyethyl)amino Group: This step involves the nucleophilic substitution of a halogenated intermediate with bis(2-methoxyethyl)amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-ylmethyl 3-[bis(2-hydroxyethyl)amino]azetidine-1-carboxylate: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.

    Oxolan-2-ylmethyl 3-[bis(2-ethoxyethyl)amino]azetidine-1-carboxylate: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.

Uniqueness

Oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxolan-2-ylmethyl 3-[bis(2-methoxyethyl)amino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c1-19-8-5-16(6-9-20-2)13-10-17(11-13)15(18)22-12-14-4-3-7-21-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTKLJIKWKEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1CN(C1)C(=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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